molecular formula C13H10BrNO3 B2982383 N-(4-acetylphenyl)-5-bromo-2-furamide CAS No. 313372-74-6

N-(4-acetylphenyl)-5-bromo-2-furamide

Cat. No. B2982383
CAS RN: 313372-74-6
M. Wt: 308.131
InChI Key: SUAJRSJQVUOCRV-UHFFFAOYSA-N
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Description

Typically, a compound’s description includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) and X-ray crystallography to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

DNA Binding and Antiprotozoal Activity

N-(4-acetylphenyl)-5-bromo-2-furamide shows promise in the field of biochemistry due to its affinity for DNA binding. For instance, furamidine, a related compound, demonstrates enhanced DNA-binding affinity compared to berenil, with direct hydrogen bond interactions with thymine bases in DNA sequences (Laughton et al., 1995). This property could be exploited in the development of new drugs targeting DNA sequences.

Moreover, analogs of N-(4-acetylphenyl)-5-bromo-2-furamide have shown significant antiprotozoal activity. For example, a series of related compounds demonstrated very active antitrypanosomal properties, with some exhibiting prolonged curative effects (Das & Boykin, 1977).

Antibacterial Activities

In pharmaceutical research, some analogs of N-(4-acetylphenyl)-5-bromo-2-furamide have been found effective against clinically isolated drug-resistant bacteria, including A. baumannii and MRSA (Siddiqa et al., 2022). This suggests potential application in the development of new antibacterial agents, particularly in combating antibiotic-resistant strains.

Anticonvulsant Activity

Compounds structurally related to N-(4-acetylphenyl)-5-bromo-2-furamide have shown effectiveness as anticonvulsants. One such compound demonstrated significant anticonvulsant activity in animal models (Robertson et al., 1987). This indicates potential applications in the development of new treatments for epilepsy and other seizure disorders.

Antimalarial and Antitrypanosomal Agents

Some derivatives have been explored for their antimalarial and antitrypanosomal activities. The compounds showed strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, suggesting potential as antiprotozoal agents (Ismail et al., 2004).

Anti-Hyperlipidemic Activity

N-(4-acetylphenyl)-5-bromo-2-furamide derivatives have also shown promise in the treatment of hyperlipidemia. Novel derivatives significantly reduced plasma triglyceride levels and LDL-C levels, while increasing HDL-C levels in animal models (Hikmat et al., 2017). This indicates potential applications in managing dyslipidemia and associated cardiovascular diseases.

Safety And Hazards

This involves understanding the compound’s toxicity, environmental impact, handling precautions, and first aid measures .

Future Directions

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properties

IUPAC Name

N-(4-acetylphenyl)-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c1-8(16)9-2-4-10(5-3-9)15-13(17)11-6-7-12(14)18-11/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAJRSJQVUOCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-5-bromofuran-2-carboxamide

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